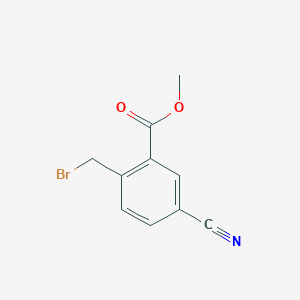

Methyl 2-(bromomethyl)-5-cyanobenzoate

Description

Methyl 2-(bromomethyl)-5-cyanobenzoate is a substituted benzoate (B1203000) ester that has garnered attention in the field of organic synthesis for its unique combination of reactive functional groups. The presence of a bromomethyl group, a cyano group, and a methyl ester on a benzene (B151609) ring makes it a highly valuable and versatile intermediate for the construction of more complex molecular architectures, particularly in medicinal chemistry.

Chemical Profile of this compound

| Property | Value |

|---|---|

| CAS Number | 421551-82-8 echemi.comapolloscientific.co.ukavantorsciences.comfluorochem.co.uksynthonix.combldpharm.com |

| Molecular Formula | C₁₀H₈BrNO₂ echemi.comavantorsciences.comsynthonix.com |

| Molecular Weight | 254.08 g/mol echemi.comavantorsciences.comsynthonix.com |

| Synonyms | 4-(Bromomethyl)-3-(methoxycarbonyl)benzonitrile, 4-Cyano-2-(methoxycarbonyl)benzyl bromide apolloscientific.co.uk |

Benzoate derivatives are a cornerstone of organic chemistry, valued for their stability and the diverse reactivity offered by the ester functionality and potential substitutions on the aromatic ring. This compound is a prime example of a highly functionalized benzoate. Its chemical significance is derived from the distinct reactivity of its three key functional groups:

The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification, providing a handle for further modification.

The cyano group is a versatile precursor that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

The bromomethyl group is a potent electrophilic site, making it an excellent substrate for nucleophilic substitution reactions. This functionality allows for the facile introduction of the entire substituted benzyl (B1604629) moiety into a target molecule.

This trifunctional nature allows for a programmed, stepwise reaction sequence, where each functional group can be addressed under specific conditions, highlighting its role in sophisticated synthetic strategies. The synthesis of such polysubstituted aromatics often involves multi-step processes, starting from simpler precursors like methyl 2-methyl-5-cyanobenzoate, which is then subjected to radical bromination to install the key bromomethyl group.

The primary and most well-documented application of this compound is as a crucial building block in the synthesis of Nintedanib. acs.orgchemicalbook.com Nintedanib is a small molecule tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. acs.orgchemicalbook.com

In the synthesis of Nintedanib, the bromomethyl group of this compound is exploited for its reactivity. It allows for the alkylation of an amine, a key step in constructing the complex framework of the final drug molecule. The cyano and ester groups present on the benzoate ring are ultimately incorporated into the final structure of Nintedanib, demonstrating the atom economy and strategic importance of using this pre-functionalized intermediate. The development of efficient synthetic routes to Nintedanib has been a subject of significant research, further underscoring the importance of readily accessible and highly pure intermediates like this compound. patsnap.comresearchgate.netfigshare.comscispace.comgoogle.com

The historical emergence of this compound is intrinsically linked to the drug discovery and development program that led to Nintedanib. While a singular "discovery" paper for this specific intermediate is not prominent, its creation was driven by the necessity for specific structural motifs in the development of kinase inhibitors. The seminal work on the design and synthesis of the indolinone core of Nintedanib, published in the late 2000s, outlined the synthetic strategies that would necessitate such a functionalized building block. chemicalbook.com

The initial research would have focused on establishing a reliable and scalable synthesis of this intermediate. This typically involves the esterification of the corresponding carboxylic acid, followed by the challenging regioselective bromination of the methyl group without affecting the other functionalities on the aromatic ring. The availability of this compound has since facilitated further research into Nintedanib and other related chemical entities.

Spectroscopic and Physical Data (Predicted)

| Data Type | Predicted Value |

|---|---|

| XlogP | 2.1 |

| Monoisotopic Mass | 252.97385 Da |

| InChIKey | TWNPQXWVXHPIJV-UHFFFAOYSA-N echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(bromomethyl)-5-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)9-4-7(6-12)2-3-8(9)5-11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNPQXWVXHPIJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421551-82-8 | |

| Record name | Methyl 2-(bromomethyl)-5-cyanobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Bromomethyl 5 Cyanobenzoate

Optimized Reaction Pathways and Stereoselective Syntheses

The primary and most established route for the synthesis of Methyl 2-(bromomethyl)-5-cyanobenzoate is through the free-radical bromination of its precursor, methyl 2-methyl-5-cyanobenzoate. This transformation targets the benzylic position, which is activated for radical substitution due to the resonance stabilization of the resulting benzylic radical by the aromatic ring.

Application of Catalytic Systems in Directed Synthesis

The free-radical bromination of methyl 2-methyl-5-cyanobenzoate is primarily an initiated chain reaction rather than a catalytic one in the traditional sense. The initiator, such as AIBN, is consumed during the reaction to generate radicals. However, advancements in synthetic methodology have explored the use of catalytic systems to improve the efficiency and selectivity of similar benzylic brominations. For instance, some methods employ catalytic amounts of a bromide source in conjunction with an oxidizing agent to regenerate the active brominating species in situ. While specific examples for this compound are not extensively documented in publicly available literature, the principles of these catalytic approaches could be applied.

Mechanistic Elucidation of Formation Reactions

The formation of this compound via free-radical bromination with NBS and an initiator proceeds through a well-established chain mechanism consisting of three key stages: initiation, propagation, and termination.

Mechanism of Free-Radical Bromination:

Initiation: The reaction is initiated by the homolytic cleavage of the initiator (e.g., AIBN) upon heating or the photolytic cleavage of a bromine source to generate initial radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).

Propagation: This stage consists of two repeating steps:

A bromine radical abstracts a hydrogen atom from the methyl group of methyl 2-methyl-5-cyanobenzoate. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

The benzylic radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, thus continuing the chain.

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals, two benzylic radicals, or a bromine radical and a benzylic radical.

The selectivity for the benzylic position is a key feature of this reaction. The stability of the benzylic radical intermediate, due to the delocalization of the unpaired electron into the aromatic ring, makes the abstraction of a benzylic hydrogen more favorable than other C-H bonds in the molecule. masterorganicchemistry.com

Considerations for Industrial Scale-Up and Process Intensification

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Assessment of Reaction Efficiency and Atom Economy

Reaction efficiency is often measured by the percentage yield, which compares the actual amount of product obtained to the theoretical maximum. For industrial processes, however, a broader perspective on efficiency is necessary. primescholars.com

Atom Economy:

Atom economy is a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com For the synthesis of this compound from methyl 2-methyl-5-cyanobenzoate and NBS, the atom economy can be calculated as follows:

Desired Product: this compound (C₁₀H₈BrNO₂) - Molecular Weight: ~254.08 g/mol

Reactants:

Methyl 2-methyl-5-cyanobenzoate (C₁₀H₉NO₂) - Molecular Weight: ~175.18 g/mol

N-Bromosuccinimide (C₄H₄BrNO₂) - Molecular Weight: ~177.98 g/mol

By-product: Succinimide (C₄H₅NO₂) - Molecular Weight: ~99.09 g/mol

The atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

% Atom Economy = (254.08 / (175.18 + 177.98)) x 100 ≈ 72.0%

This calculation indicates that a significant portion of the reactant atoms are incorporated into the desired product. However, it does not account for solvents, reagents used in work-up, or the yield of the reaction.

Process intensification strategies, such as the use of continuous flow reactors, can significantly improve reaction efficiency. rsc.org Flow chemistry offers better control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and reduced waste. wuxiapptec.com

Evaluation of Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes. For the synthesis of this compound, several aspects can be considered:

Solvent Selection: The use of hazardous solvents like carbon tetrachloride should be avoided. Greener alternatives such as acetonitrile (B52724) or even solvent-free conditions, where feasible, are preferred. bldpharm.com

Reagent Choice: While NBS is a common reagent, alternative brominating agents that are more environmentally benign could be explored. Some research focuses on the in-situ generation of bromine from bromide salts using an oxidizing agent like hydrogen peroxide, where the only by-product is water. uni.lu

Energy Efficiency: Photochemical initiation using energy-efficient light sources like LEDs can be a more sustainable alternative to thermal initiation, which requires continuous heating. rsc.org

Waste Reduction: Optimizing the reaction to achieve high yields and selectivity minimizes the formation of by-products and reduces the amount of waste generated.

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable on an industrial scale.

Chemical Reactivity and Derivatization Strategies of Methyl 2 Bromomethyl 5 Cyanobenzoate

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The benzylic bromide in Methyl 2-(bromomethyl)-5-cyanobenzoate is highly susceptible to nucleophilic attack, making it a prime site for introducing diverse functional groups.

Regioselective Functionalization with Heteroatom Nucleophiles

The bromomethyl group readily undergoes substitution reactions with various heteroatom nucleophiles, including nitrogen, oxygen, and sulfur-containing compounds. These reactions are typically regioselective, occurring exclusively at the benzylic position without affecting the cyano or ester functionalities under appropriate conditions.

A notable example is the reaction of this compound with amines. For instance, its reaction with 3-aminopiperidine-2,6-dione in dimethylsulfoxide is a key step in the synthesis of isoindolinone derivatives masterorganicchemistry.com. This reaction proceeds via nucleophilic attack of the primary amine on the electrophilic benzylic carbon, leading to the formation of a new carbon-nitrogen bond and subsequent cyclization.

| Nucleophile | Reagent | Product Type | Reference |

| Amine | 3-aminopiperidine-2,6-dione | Isoindolinone | masterorganicchemistry.com |

Carbon-Carbon Bond Formation via Organometallic Couplings

The bromomethyl moiety can also participate in carbon-carbon bond-forming reactions, particularly through organometallic coupling strategies. While specific examples with this compound are not extensively documented in readily available literature, the reactivity of benzyl (B1604629) bromides in general suggests its utility in reactions like Suzuki-Miyaura and Sonogashira couplings.

The Suzuki-Miyaura coupling allows for the formation of a C(sp³)-C(sp²) bond by reacting the benzyl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is a powerful tool for creating biaryl methane structures nih.govtcichemicals.comnih.govlibretexts.org. The general reactivity of aryl halides and triflates in Suzuki-Miyaura couplings is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl tcichemicals.com.

The Sonogashira coupling , on the other hand, involves the reaction of the benzyl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a new carbon-carbon bond nih.govorganic-chemistry.org. This reaction provides a direct route to the synthesis of substituted alkynes. Copper-free Sonogashira coupling protocols have also been developed to circumvent issues like acetylene dimerization organic-chemistry.org.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst + Base | Diaryl methane derivative |

| Sonogashira | Terminal alkyne | Pd catalyst + Cu co-catalyst (optional) | Substituted alkyne |

Transformations of the Cyano Group for Enhanced Molecular Diversity

The cyano group of this compound offers another handle for chemical modification, enabling the synthesis of a variety of nitrogen-containing heterocycles and other functional groups.

Cyclization Reactions for Heterocyclic Ring Construction

The cyano group can participate in intramolecular cyclization reactions, particularly after modification of the bromomethyl group. As mentioned earlier, the reaction of this compound with 3-aminopiperidine-2,6-dione leads to the formation of an isoindolinone ring system masterorganicchemistry.com. This transformation highlights the utility of the cyano group as a precursor for building fused heterocyclic structures. The intramolecular cyclization of substrates containing a tethered cyano group is a known strategy for accessing fused pyridoheterocycles organic-chemistry.org.

Hydrolysis and Reductive Pathways

The cyano group can be transformed into other important functional groups through hydrolysis or reduction.

Hydrolysis of the nitrile functionality, typically under acidic or basic conditions, yields a carboxylic acid. This two-step process first forms an amide intermediate, which is then further hydrolyzed to the carboxylic acid chemspider.com. This transformation would convert this compound into 2-(bromomethyl)-5-carboxybenzoic acid methyl ester, introducing a third acidic functionality to the molecule.

Reduction of the cyano group provides access to primary amines. A variety of reducing agents can be employed for this purpose, including lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation beilstein-journals.orggoogle.comorganic-chemistry.org. The choice of reducing agent is crucial to avoid the reduction of the ester group. For instance, the use of BH₃·THF can selectively reduce the nitrile in the presence of an ester.

| Transformation | Reagents | Resulting Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid |

| Reduction | LiAlH₄, H₂/Catalyst, BH₃·THF | Primary amine |

Ester Moiety Modifications and Transesterification Reactions

The methyl ester group in this compound can also be chemically altered, primarily through hydrolysis or transesterification.

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions chemspider.com. This reaction would yield 2-(bromomethyl)-5-cyanobenzoic acid, a trifunctional molecule with a carboxylic acid, a benzyl bromide, and a nitrile.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base masterorganicchemistry.com. For example, reacting this compound with ethanol in the presence of an acid or base catalyst would produce Ethyl 2-(bromomethyl)-5-cyanobenzoate. The reaction is typically driven to completion by using a large excess of the new alcohol.

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻ | 2-(bromomethyl)-5-cyanobenzoic acid |

| Transesterification | R'OH, Acid or Base catalyst | Ethyl 2-(bromomethyl)-5-cyanobenzoate (with ethanol) |

Multi-Component Reactions (MCRs) and Cascade Sequences Incorporating this compound

While specific, documented examples of multi-component reactions (MCRs) and cascade sequences directly employing this compound are not extensively reported in the reviewed literature, the inherent reactivity of its functional groups suggests its high potential for such transformations. The principles of MCRs and cascade reactions, which involve the sequential formation of multiple bonds in a single synthetic operation, are well-established. By examining the reactivity of analogous compounds, such as other 2-(bromomethyl)benzonitrile and methyl 2-(bromomethyl)benzoate derivatives, we can infer the potential synthetic utility of this compound in these complex and efficient reaction manifolds.

The core of its utility in such reactions lies in the electrophilic nature of the benzylic bromide. This functionality can readily react with a variety of nucleophiles, initiating a sequence of reactions. The presence of the cyano and methyl ester groups can influence the reactivity of the aromatic ring and participate in subsequent intramolecular cyclization steps, leading to the formation of diverse heterocyclic scaffolds.

Hypothetically, a multi-component reaction involving this compound could proceed via an initial SN2 reaction at the benzylic position with a suitable nucleophile, for instance, an amine. The resulting intermediate could then undergo further transformations involving the other components of the reaction mixture. For example, in a reaction akin to the Ugi or Passerini reactions, the initial adduct could be trapped by an isocyanide and a carboxylic acid (in the case of the Ugi reaction) to rapidly assemble a complex molecular structure.

Cascade sequences initiated by the reaction of this compound are also highly plausible. An initial intermolecular reaction, such as the alkylation of a primary amine, could be followed by one or more intramolecular cyclization steps. The cyano group, for instance, could act as an electrophilic site for an intramolecular nucleophilic attack by a newly introduced functional group, leading to the formation of fused heterocyclic systems like isoindolinones.

The following table outlines a hypothetical multi-component reaction based on the known reactivity of similar compounds, illustrating the potential of this compound in such transformations.

Interactive Data Table: Hypothetical Multi-Component Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Hypothetical Product | Potential Product Class |

| This compound | Primary Amine (e.g., Aniline) | Isocyanide (e.g., tert-Butyl isocyanide) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Substituted Isoindolinone | Nitrogen-containing Heterocycles |

| This compound | 1,3-Dicarbonyl Compound (e.g., Dimedone) | Amine (e.g., Ammonium acetate) | Reflux in Ethanol | Substituted Quinoline | Fused Heterocyclic Systems |

Detailed research into the reactivity of 2-(bromomethyl)aryl compounds has demonstrated their utility in constructing complex molecular architectures through tandem reactions. For instance, palladium-catalyzed cascade reactions have been employed to synthesize nitrogen heterocycles from alkyne starting materials in a one-pot fashion. Similarly, rhodium-catalyzed O-H insertion followed by base-promoted cyclization has been used to generate spiroheterocycles from brominated alcohols. These examples, while not directly involving this compound, highlight the synthetic potential of the bromomethyl functionality in initiating cascade sequences.

The development of novel MCRs and cascade reactions is a vibrant area of chemical research, driven by the demand for efficient and atom-economical synthetic methods. The unique structural features of this compound make it a prime candidate for exploration in the design of new and innovative synthetic strategies for the construction of complex and biologically relevant molecules. Further research in this area is warranted to fully elucidate the potential of this versatile building block in the realm of multi-component and cascade chemistry.

Application of Methyl 2 Bromomethyl 5 Cyanobenzoate in the Synthesis of Complex Molecular Scaffolds

Precursor in Advanced Heterocyclic Chemistry

The strategic placement of a reactive bromomethyl group ortho to a methyl ester and a cyano group in the para position makes Methyl 2-(bromomethyl)-5-cyanobenzoate an ideal starting material for the synthesis of a variety of heterocyclic systems. The benzylic bromide serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the nitrile and ester functionalities can be either retained or transformed to introduce further molecular diversity.

Synthesis of Oxadiazole Derivatives and Related Heterocycles

While direct literature detailing the use of this compound in oxadiazole synthesis is not abundant, the reactivity of its core structure suggests a plausible pathway for the formation of such heterocycles. The synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazine precursors. In a hypothetical pathway, the bromomethyl group could be utilized to alkylate a suitable acylhydrazide, followed by cyclodehydration to yield the desired oxadiazole ring.

General synthetic routes to 1,3,4-oxadiazoles frequently employ the reaction of acid hydrazides with various reagents like carboxylic acids, acid chlorides, or orthoesters, followed by cyclization under dehydrating conditions nih.gov. The benzylic bromide functionality of this compound could be leveraged to introduce the cyanobenzyl moiety onto a pre-formed oxadiazole ring or a precursor molecule. For instance, a 1,3,4-oxadiazole-2-thiol could be S-alkylated with this compound to furnish a substituted oxadiazole derivative uobasrah.edu.iqnih.gov.

Table 1: Potential Reactions for the Synthesis of Oxadiazole Derivatives

| Reactant 1 | Reactant 2 | Product Type | Potential Reaction |

| This compound | Acylhydrazide | Substituted Diacylhydrazine | N-Alkylation |

| This compound | 1,3,4-Oxadiazole-2-thiol | S-Alkylated Oxadiazole | S-Alkylation |

| This compound | Amidoxime | Intermediate for Oxadiazole | O-Alkylation |

This table presents hypothetical reaction pathways based on the known reactivity of the functional groups present in this compound.

Construction of Novel Nitrogen-Containing Aromatic Systems

The presence of both a nitrile and a benzylic bromide group on the same aromatic ring provides a powerful tool for the construction of fused nitrogen-containing aromatic systems. The development of novel methods for the synthesis of such heterocycles is a continuous area of research in organic and medicinal chemistry sci-hub.senih.govresearchgate.net.

The reactivity of the bromomethyl group allows for the introduction of a nitrogen-containing nucleophile, which can then participate in a subsequent cyclization reaction involving the cyano group. This strategy can lead to the formation of various bicyclic and polycyclic aromatic systems. For example, reaction with an amine could be followed by an intramolecular cyclization to form a fused dihydropyridine or a related nitrogen-containing ring system. The specific outcome would depend on the nature of the amine and the reaction conditions employed. The synthesis of nitrogen-containing heterocycles often involves the cyclization of precursors containing both electrophilic and nucleophilic centers nih.gov.

Building Block for Polyfunctionalized Aromatic and Bicyclic Compounds

This compound serves as an excellent building block for the synthesis of polyfunctionalized aromatic compounds due to the differential reactivity of its functional groups. The benzylic bromide is highly susceptible to nucleophilic displacement, allowing for the introduction of a wide array of substituents without affecting the ester and nitrile groups under appropriate conditions.

This selective reactivity enables a modular approach to the synthesis of complex molecules. For instance, the bromide can be displaced by a carbon, oxygen, sulfur, or nitrogen nucleophile to introduce a new side chain. Subsequently, the nitrile and ester groups can be hydrolyzed, reduced, or otherwise transformed to further elaborate the molecular structure. This step-wise functionalization is a key strategy in the synthesis of complex target molecules.

Furthermore, the di-functional nature of the molecule, with the bromomethyl and cyano groups, facilitates the construction of bicyclic systems. Intramolecular reactions, where a nucleophile introduced at the bromomethyl position subsequently reacts with the cyano group, can lead to the formation of fused ring systems. The synthesis of bicyclic azulene derivatives, for example, often involves cycloaddition reactions of functionalized precursors nih.govresearchgate.net. While not directly an azulene precursor, the principle of using a bifunctional starting material to construct a second ring is applicable.

Design and Synthesis of Privileged Structures for Medicinal Chemistry

"Privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets with high affinity mdpi.com. The benzoylpiperidine fragment is one such example mdpi.com. The structural motifs accessible from this compound have the potential to serve as or be incorporated into such privileged structures.

The cyanobenzoic acid moiety is a known component in various biologically active compounds google.com. The ability to introduce diverse functionalities via the bromomethyl group allows for the exploration of a wide chemical space in the search for new therapeutic agents. For example, coupling with various amine-containing fragments could lead to libraries of compounds for high-throughput screening. The synthesis of novel benzoic acid ester derivatives has been shown to be a fruitful approach in the discovery of potent enzyme inhibitors nih.gov.

The versatility of this compound as a starting material allows for the systematic modification of different parts of the molecule, a key strategy in structure-activity relationship (SAR) studies. By varying the substituent introduced at the benzylic position and modifying the ester and nitrile groups, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds.

Investigation of Biological Relevance of Compounds Derived from Methyl 2 Bromomethyl 5 Cyanobenzoate

Role in Histone Deacetylase (HDAC) Inhibitor Development

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The development of HDAC inhibitors has emerged as a significant area of research, particularly in the fields of oncology and neurodegenerative diseases. While direct derivatives of Methyl 2-(bromomethyl)-5-cyanobenzoate are not extensively documented in publicly available research, the structurally related compound, methyl 4-(bromomethyl)-3-fluorobenzoate, has been instrumental in the synthesis of potent and selective HDAC6 inhibitors. researchgate.netnih.gov

The design of effective HDAC inhibitors typically follows a pharmacophore model consisting of three key components: a zinc-binding group (ZBG), a linker, and a cap group. nih.gov The cap group plays a critical role in mediating interactions with the enzyme surface, thereby influencing both the potency and isoform selectivity of the inhibitor. nih.gov

In the development of HDAC6 inhibitors, a key strategy has been the utilization of bicyclic cap groups to achieve high selectivity over other HDAC isoforms, such as HDAC1. nih.govnih.gov This design principle is exemplified in studies where a benzimidazole (B57391) scaffold, serving as the bicyclic cap, was alkylated with methyl 4-(bromomethyl)-3-fluorobenzoate. researchgate.net This synthetic approach allows for the systematic modification of the cap group to explore structure-activity relationships (SAR). For instance, modifications to the 2-position of the benzimidazole cap have been shown to significantly impact HDAC6 inhibitory potency. nih.gov Increasing the substituent size from a hydrogen to a methyl group resulted in a notable increase in HDAC6 inhibition. nih.gov

The enzymatic activity of newly synthesized HDAC inhibitors is typically evaluated through in vitro assays against a panel of HDAC isoforms to determine their potency and selectivity. This profiling is crucial for identifying compounds with a desired therapeutic window and minimal off-target effects.

In a study focused on developing bicyclic-capped HDAC6 inhibitors for Charcot-Marie-Tooth disease, a series of compounds were synthesized and their inhibitory activities against HDAC1 and HDAC6 were determined. nih.gov The results, summarized in the table below, highlight the potency and selectivity of these derivatives.

| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity Index (HDAC1/HDAC6) |

|---|---|---|---|

| Tubastatin A | 5 | >10000 | >2000 |

| 12a | 9 | 8800 | 978 |

| 12c | 10 | >10000 | >1000 |

| 17a | 3 | 1400 | 467 |

| 17c | 6 | >10000 | >1667 |

| 17f | 1 | 1100 | 1100 |

| 23d | 2 | >10000 | >5000 |

Further cellular assays are often employed to confirm the on-target activity of these inhibitors. For instance, the ability of these compounds to increase the acetylation of α-tubulin, a known substrate of HDAC6, is assessed in cell lines such as N2a cells. nih.gov The most promising compounds from these in vitro and cellular screens are then advanced to in vivo models to evaluate their pharmacokinetic properties and efficacy. nih.gov

Exploration in Neurodegenerative Disease Research

The modulation of HDAC activity has been identified as a potential therapeutic strategy for a variety of neurodegenerative diseases. This is due to the role of HDACs in regulating processes such as protein aggregation, axonal transport, and neuroinflammation, which are often dysregulated in these conditions.

While the development of HDAC inhibitors for Alzheimer's disease is an active area of research, there is currently a lack of specific studies in the public domain that utilize derivatives of this compound for this purpose. General research in this area focuses on the potential of HDAC inhibitors to mitigate the pathological hallmarks of Alzheimer's, such as the accumulation of amyloid-beta plaques and hyperphosphorylated tau tangles.

Similarly, in the context of Parkinson's disease research, specific investigations employing compounds derived from this compound are not readily found in published literature. The broader field of HDAC inhibitor research for Parkinson's disease explores their potential to protect dopaminergic neurons from degeneration and to modulate the inflammatory processes implicated in the disease's progression.

A significant area of investigation for derivatives of structurally similar compounds to this compound is in Charcot-Marie-Tooth (CMT) disease, an inherited peripheral neuropathy. nih.govnih.gov Research has demonstrated that selective inhibition of HDAC6 can rescue disease-related phenotypes in models of axonal CMT. nih.govnih.gov

Specifically, defects in mitochondrial trafficking and the acetylation of α-tubulin are key pathological features in certain forms of CMT. nih.gov Pharmacological intervention with selective HDAC6 inhibitors has been shown to restore these deficits. nih.gov In a notable study, several bicyclic-capped HDAC6 inhibitors, synthesized using a fluorinated analog of this compound, were evaluated for their efficacy in a neuronal model of CMT. nih.gov

The most promising of these compounds demonstrated the ability to restore mitochondrial axonal transport in dorsal root ganglion (DRG) neurons expressing a mutant form of the HSPB1 protein, which is associated with CMT type 2F. nih.gov These findings underscore the therapeutic potential of targeting HDAC6 with specifically designed inhibitors for the treatment of Charcot-Marie-Tooth disease and other related neuropathies.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information as per the specified outline and content inclusions. The available research does not establish a direct link between "this compound" and the biological applications outlined in the query.

Advanced Analytical and Computational Approaches for Methyl 2 Bromomethyl 5 Cyanobenzoate and Its Derivatives

High-Resolution Spectroscopic Characterization for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of "Methyl 2-(bromomethyl)-5-cyanobenzoate" and its analogues. These techniques probe the molecular framework at an atomic level, providing precise information on connectivity, chemical environment, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D-NMR techniques are often required for the complete and unambiguous assignment of all proton and carbon signals, especially for complex derivatives.

2D-NMR Spectroscopy: For a molecule like "this compound," 2D-NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable. columbia.edu

HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively assign the proton signals of the aromatic ring, the bromomethyl group, and the methyl ester group to their corresponding carbon atoms. columbia.edu

HMBC: This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu For "this compound," HMBC would show correlations between the ester carbonyl carbon and the protons of the methyl group, as well as with aromatic protons. It would also help to confirm the connectivity of the bromomethyl group to the aromatic ring.

The following table illustrates the expected 2D-NMR correlations for the parent compound:

| Proton (¹H) Signal | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) |

| Aromatic Protons | Aromatic Carbons | Ester Carbonyl, Cyano Carbon, Bromomethyl Carbon, Other Aromatic Carbons |

| Bromomethyl Protons | Bromomethyl Carbon | Aromatic Carbons, Ester Carbonyl |

| Methyl Ester Protons | Methyl Ester Carbon | Ester Carbonyl |

Solid-State NMR (ssNMR): For the analysis of solid forms, such as different polymorphs or solvates of "this compound" derivatives, solid-state NMR spectroscopy is a powerful tool. It provides information about the local chemical environment in the solid state, which can differ from that in solution. nih.gov For instance, the ¹³C chemical shifts of the carboxylic acid group in benzoic acid and its derivatives are known to be sensitive to the crystalline environment, allowing ssNMR to distinguish between different polymorphs where molecules pack differently. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. This is crucial for confirming the identity of "this compound" and its derivatives.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. Key fragmentation pathways for "this compound" would likely involve:

Loss of the bromine atom: This would result in a significant fragment ion.

Loss of the methoxy (B1213986) group (-OCH₃) from the ester: This is a common fragmentation pathway for methyl esters.

Loss of the entire ester group (-COOCH₃): This would lead to another characteristic fragment.

Cleavage of the bromomethyl group: Loss of the CH₂Br radical.

The presence of bromine would be readily identifiable from the isotopic pattern in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to characteristic M and M+2 peaks.

The following table outlines a plausible fragmentation pattern for "this compound":

| Fragment Ion | Proposed Structure | Plausible Origin |

| [M-Br]⁺ | Methyl 2-methyl-5-cyanobenzoate cation | Loss of a bromine radical |

| [M-OCH₃]⁺ | 2-(bromomethyl)-5-cyanobenzoyl cation | Loss of a methoxy radical |

| [M-COOCH₃]⁺ | 2-(bromomethyl)-5-cyanophenyl cation | Loss of the carbomethoxy radical |

| [M-CH₂Br]⁺ | Methyl 5-cyanobenzoate cation | Loss of the bromomethyl radical |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For "this compound," these techniques would confirm the presence of the key structural motifs.

Cyano Group (C≡N): A sharp and intense absorption band is expected in the IR spectrum around 2230-2210 cm⁻¹.

Ester Carbonyl Group (C=O): A strong absorption band is anticipated in the region of 1730-1715 cm⁻¹.

Aromatic Ring (C=C): Several bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring stretching vibrations.

C-O Stretch: The C-O stretching of the ester group will show bands in the 1300-1000 cm⁻¹ range.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 680-515 cm⁻¹.

Comparing the experimental IR and Raman spectra with those of structurally similar compounds, such as 2-amino-5-bromobenzoic acid and 4-cyanobenzoic acid, can aid in the detailed assignment of the vibrational modes. ijtsrd.comresearchgate.net

The following table summarizes the expected characteristic vibrational frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N | Stretching | 2230 - 2210 |

| C=O (Ester) | Stretching | 1730 - 1715 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Ester) | Stretching | 1300 - 1000 |

| C-Br | Stretching | 680 - 515 |

Crystallographic Studies of Derivatives for Precise Molecular Geometry

Crystallographic techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a solid, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SCXRD) is the most powerful method for determining the absolute structure of a crystalline compound. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed 3D model of the molecule and its packing in the crystal lattice can be generated.

For a derivative of "this compound," a single crystal X-ray structure would provide:

Unambiguous confirmation of the molecular structure and stereochemistry.

Precise measurements of all bond lengths and angles.

Information on the conformation of the molecule in the solid state.

Details of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing.

The crystal structures of related compounds, such as substituted bromobenzoates and phenylacetates, have been extensively studied, providing a basis for understanding the potential packing motifs of "this compound" derivatives. nih.govresearchgate.net

Powder X-ray Diffraction (PXRD) is a critical technique in the pharmaceutical and chemical industries for the analysis of polycrystalline materials. nih.gov It is particularly important for polymorph screening, which is the search for and characterization of different crystalline forms of a single compound.

Different polymorphs of a substance can have significantly different physical properties, including solubility, stability, and melting point. nih.gov Therefore, identifying and controlling the polymorphic form of a pharmaceutical intermediate like a derivative of "this compound" is essential. jst.go.jp

In a polymorph screen, the compound is crystallized under a wide variety of conditions (e.g., different solvents, temperatures, and cooling rates). The resulting solids are then analyzed by PXRD. Each crystalline form will produce a unique diffraction pattern, acting as a "fingerprint" for that specific polymorph. nih.gov This allows for the identification of different polymorphs and the determination of their phase purity. nih.gov

The following table illustrates the application of PXRD in polymorph screening:

| Parameter | Description |

| Objective | To identify all accessible crystalline forms (polymorphs, solvates, hydrates) of a given compound. |

| Methodology | Crystallization from a diverse range of solvents and conditions, followed by PXRD analysis of the solid products. |

| Data Analysis | Comparison of the PXRD patterns to identify unique crystalline phases. Each distinct pattern corresponds to a different polymorph or solvate. |

| Outcome | A comprehensive understanding of the solid-state landscape of the compound, enabling the selection of the most stable or otherwise desirable form for further development. |

Future Perspectives and Emerging Research Avenues for Methyl 2 Bromomethyl 5 Cyanobenzoate

Development of Novel Chemo- and Regioselective Synthetic Methodologies

The inherent reactivity of the three distinct functional groups in Methyl 2-(bromomethyl)-5-cyanobenzoate—the electrophilic bromomethyl group, the nucleophilic and electrophilic character of the cyano group, and the ester moiety susceptible to hydrolysis and amidation—presents a compelling challenge and opportunity for the development of sophisticated chemo- and regioselective synthetic strategies.

Future research is anticipated to focus on methodologies that can selectively target one functional group while preserving the others. For instance, the development of catalytic systems, potentially based on transition metals or organocatalysts, could enable the selective functionalization of the bromomethyl group via cross-coupling reactions, leaving the cyano and ester groups intact for subsequent transformations. Such an approach would allow for the modular construction of diverse molecular scaffolds.

Furthermore, investigations into regioselective modifications of the aromatic ring are a plausible future direction. While the existing substituents direct incoming electrophiles to specific positions, the development of new catalytic methods could allow for non-canonical substitutions, providing access to novel isomers with potentially unique properties. The selective activation of C-H bonds on the benzene (B151609) ring, for example, would represent a significant advancement in the synthetic utility of this compound.

Another promising avenue lies in the exploration of tandem or domino reactions, where a single set of reagents triggers a cascade of transformations involving multiple functional groups. For example, a carefully designed reaction sequence could initiate with the substitution of the bromide, followed by an intramolecular cyclization involving the cyano or ester group, leading to the rapid assembly of complex heterocyclic systems.

Expansion into New Therapeutic Modalities and Target Identification

The structural motifs accessible from this compound suggest its potential as a key building block in the discovery of new therapeutic agents. The 2-(bromomethyl)-5-cyanobenzyl core can be envisioned as a scaffold for engaging with various biological targets.

A significant future direction will likely involve the use of this compound in the synthesis of libraries of small molecules for screening against a wide range of diseases. The reactivity of the bromomethyl group allows for its facile reaction with a variety of nucleophiles, such as amines, thiols, and phenols, which are commonly found in biologically active molecules. This would enable the creation of large and diverse libraries of compounds for phenotypic or target-based screening.

The cyano group can serve as a handle for the introduction of other functionalities or can itself act as a pharmacophore, for instance, as a hydrogen bond acceptor or as a precursor to other nitrogen-containing heterocycles with known biological activities. Future research could explore the conversion of the cyano group into tetrazoles, amidines, or other bioisosteres to modulate the pharmacological properties of the resulting molecules.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The amenability of this compound to derivatization makes it an ideal candidate for integration with modern drug discovery platforms. Future research will likely see the incorporation of this building block into automated synthesis workflows.

The development of robust and reliable reaction protocols for the functionalization of this compound in a parallel or flow chemistry format will be a key area of focus. This would enable the rapid generation of large numbers of derivatives for high-throughput screening (HTS). The data generated from HTS campaigns can then be used to build structure-activity relationship (SAR) models, which can guide the design of subsequent generations of more potent and selective compounds.

Moreover, the integration of automated synthesis with artificial intelligence and machine learning algorithms could accelerate the drug discovery process. These computational tools could be used to predict the biological activity and physicochemical properties of virtual derivatives of this compound, allowing for the prioritization of the most promising candidates for synthesis and testing. This in silico-driven approach, combined with automated synthesis, has the potential to significantly reduce the time and cost associated with the discovery of new drug candidates.

Exploration of Sustainable and Green Chemistry Principles in its Synthesis and Utilization

Future research on this compound will undoubtedly be influenced by the growing importance of sustainable and green chemistry. The development of more environmentally friendly methods for the synthesis and application of this compound will be a critical research avenue.

In terms of its synthesis, future efforts could focus on replacing hazardous reagents and solvents with greener alternatives. For example, the development of catalytic bromination methods that avoid the use of stoichiometric bromine would be a significant improvement. Similarly, the use of renewable solvents or solvent-free reaction conditions would reduce the environmental impact of its production.

Regarding its utilization, the principles of atom economy and energy efficiency will be important considerations in the design of synthetic routes that employ this compound. The development of catalytic reactions that proceed with high efficiency and selectivity will minimize waste generation. Furthermore, the exploration of biocatalytic methods, using enzymes to perform specific transformations on the molecule, could offer a highly sustainable approach to the synthesis of its derivatives.

The lifecycle of the compounds derived from this compound will also be a subject of future investigation. Designing molecules that are biodegradable or can be easily recycled after their intended use will be a key aspect of a circular economy approach to the chemical industry.

This compound stands as a promising, yet largely unexplored, chemical entity. The future research directions outlined in this article, from the development of elegant synthetic methodologies to the integration with cutting-edge drug discovery platforms and the adoption of green chemistry principles, highlight the vast potential of this compound. As the scientific community continues to seek novel molecular tools to address challenges in medicine and materials, the versatility of this compound positions it as a valuable building block for the innovations of tomorrow.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl 2-(bromomethyl)-5-cyanobenzoate?

- Methodological Answer: Synthesis optimization involves adjusting reaction parameters such as temperature (60–80°C for bromination), solvent polarity (e.g., DCM or THF), and catalyst selection (e.g., Lewis acids like FeCl₃). For example, the bromomethyl group’s introduction requires precise stoichiometry to avoid over-bromination. Reaction monitoring via TLC or HPLC ensures intermediate stability, particularly for the cyanobenzene precursor .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer: Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates the product from unreacted starting materials. Recrystallization from ethanol/water mixtures improves purity (>95%), confirmed by melting point analysis and NMR. Centrifugation is advised for handling hygroscopic intermediates .

Q. What spectroscopic methods are employed to characterize this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Identifies aromatic protons (δ 7.2–8.1 ppm) and methyl ester signals (δ 3.9 ppm). The bromomethyl group’s deshielding effect is evident in adjacent protons.

- IR Spectroscopy: Confirms ester carbonyl (C=O, ~1720 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) stretches.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 268.0) and isotopic patterns for bromine .

Advanced Research Questions

Q. How does the position of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: The bromomethyl group’s reactivity is modulated by the electron-withdrawing cyano group at the 5-position, which enhances electrophilicity at the benzylic carbon. Comparative studies with analogs (e.g., Methyl 2-(bromomethyl)-5-fluorobenzoate) show that electron-withdrawing substituents accelerate SN2 reactions with amines (e.g., benzylamine, 90% yield in DMF at 50°C) . Steric hindrance from ortho substituents may reduce reaction rates, necessitating kinetic studies via UV-Vis or stopped-flow techniques.

Q. How can computational methods predict the reactivity of the bromomethyl group in this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for nucleophilic substitution. Fukui indices identify electrophilic sites, while Molecular Electrostatic Potential (MEP) maps highlight charge distribution. Solvent effects (e.g., DMSO vs. toluene) are incorporated via Polarizable Continuum Models (PCM) to predict activation energies .

Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer: Discrepancies often arise from variations in reactant purity (e.g., residual moisture in solvents) or reaction scale. Systematic replication under inert atmospheres (N₂/Ar) and rigorous drying of reagents (molecular sieves) improves reproducibility. High-throughput screening (HTS) can identify optimal conditions across multiple parameters (e.g., temperature, catalyst loading) .

Q. What are the challenges in scaling up the synthesis of this compound for research purposes?

- Methodological Answer: Scaling introduces heat dissipation issues during exothermic bromination steps. Flow chemistry systems mitigate this by enabling precise temperature control. Bromine handling requires closed systems (e.g., Schlenk lines) to prevent volatilization. Process Analytical Technology (PAT) monitors real-time parameters (pH, turbidity) to maintain quality .

Q. What strategies are used to stabilize this compound against hydrolysis?

- Methodological Answer: Storage at –20°C under anhydrous conditions (desiccants like P₂O₅) prevents ester hydrolysis. In solution, aprotic solvents (e.g., acetonitrile) and acid scavengers (e.g., 2,6-lutidine) suppress water-mediated degradation. Kinetic studies (HPLC tracking) determine shelf-life under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.